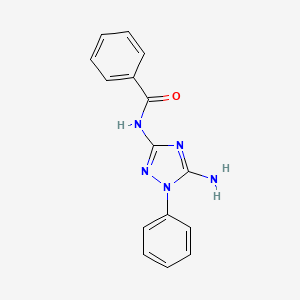

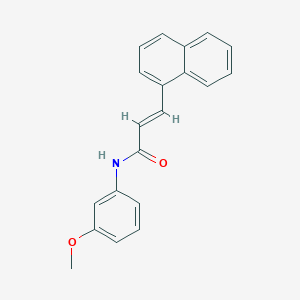

![molecular formula C16H17N3O B5510617 7-甲基-2-[(3-甲基苯基)氨基]-7,8-二氢-5(6H)-喹唑啉酮](/img/structure/B5510617.png)

7-甲基-2-[(3-甲基苯基)氨基]-7,8-二氢-5(6H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinones, including derivatives like “7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone”, often involves multi-step reactions, starting from simple precursors to achieve the desired complexity. A notable method involves sequential Ugi/Staudinger/aza-Wittig/addition/nucleophilic acyl substitution, offering a domino strategy for preparing various substituted quinazolinones under mild conditions (Yang et al., 2022). Another approach includes cyclization of 2-aminobenzamides and aldehydes via p-toluenesulfonic acid catalyzed cyclocondensation followed by oxidative dehydrogenation, highlighting the versatility in synthetic routes (Cheng et al., 2013).

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by spectral and computational techniques, such as FTIR, NMR, UV spectroscopy, and density functional theory (DFT) calculations. These methods confirm the structure and help in understanding the electronic distribution, vibrational properties, and molecular geometry (Sarkar et al., 2021). Crystal structure analysis can also provide insights into the compound's conformation and intermolecular interactions (Yong, 2005).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, allowing for the introduction of different substituents. This reactivity paves the way for creating a diverse array of derivatives with potentially unique biological activities (Smith et al., 1996). The reactivity with Schiff bases, leading to 3-benzylideneamino-4(3H)-quinazolinones, showcases the compound's versatility in chemical transformations (Reddy et al., 1986).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure, in particular, helps in understanding the compound's stability, packing, and potential for forming solid-state interactions, which are essential for drug formulation (Yong, 2005).

Chemical Properties Analysis

Quinazolinones' chemical properties, including acidity, basicity, and reactivity towards various reagents, dictate their chemical behavior and potential biological activity. Their interaction with different electrophiles and nucleophiles, through processes like lithiation and reactions with Schiff bases, underlines the chemical versatility and potential for modification to enhance biological properties (Smith et al., 1996; Reddy et al., 1986).

科学研究应用

合成方法和衍生物的形成7-甲基-2-[(3-甲基苯基)氨基]-7,8-二氢-5(6H)-喹唑啉酮作为各种生物活性衍生物合成的关键核心结构。新颖的合成方法促进了具有不同官能团的喹唑啉酮衍生物的产生,从而导致具有潜在药理活性的化合物。例如,由对甲苯磺酸催化并随后进行氧化脱氢的蒽酰胺与醛的环缩合反应,代表了喹唑啉酮的一锅式合成方法,突出了喹唑啉酮骨架在药物化学中的多功能性 (Cheng 等,2013)。

抗菌和抗病毒活性喹唑啉酮衍生物表现出显著的抗菌和抗病毒特性。已针对各种细菌菌株和病毒对合成的化合物进行了评估,显示出中等至良好的活性曲线。这包括新型的 4(3H)-喹唑啉酮基氨基嘧啶衍生物,该衍生物已被测定为对耐甲氧西林金黄色葡萄球菌 (MRSA) 和鲍曼不动杆菌的生物膜抑制作用,表明其作为抗菌疗法中的先导化合物的潜力 (Rasapalli 等,2020)。

抗肿瘤活性和 EGFR 抑制已探索喹唑啉酮骨架的抗肿瘤活性,特别是针对表皮生长因子受体 (EGFR),这是癌症进展中的关键因素。新型的 3-甲基-喹唑啉酮衍生物在体外对包括 A549、PC-3 和 SMMC-7721 在内的各种癌细胞系显示出有希望的抗肿瘤活性。诸如 2-{4-[(3-氟-苯亚胺基)-甲基]-苯氧甲基}-3-甲基-3H-喹唑啉-4-酮之类的化合物已表现出高抗肿瘤活性,为进一步研究基于喹唑啉酮的 EGFR 抑制剂用于癌症治疗提供了依据 (Le 等,2020)。

腐蚀抑制除了药理应用外,喹唑啉酮衍生物还在材料科学中得到了应用,特别是作为酸性环境中低碳钢的腐蚀抑制剂。衍生自喹唑啉酮的化合物(例如 3-甲基-2-(对甲苯基)喹唑啉-4(3H)-酮)已表现出显着的抑制效率,突出了其在保护金属免受腐蚀方面的潜力 (Errahmany 等,2020)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

7-methyl-2-(3-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-10-4-3-5-12(6-10)18-16-17-9-13-14(19-16)7-11(2)8-15(13)20/h3-6,9,11H,7-8H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVSUSNARMTZTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

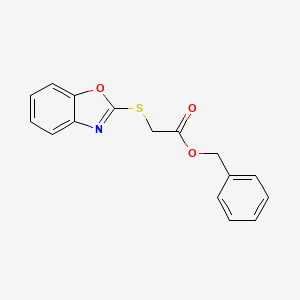

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5510584.png)

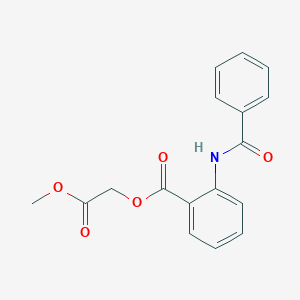

![2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B5510604.png)

![(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol](/img/structure/B5510611.png)

![4-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510615.png)

![2-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510619.png)

![2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5510622.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5510628.png)